N-benzyl-2-(4-fluorophenoxy)acetamide
Description
N-benzyl-2-(4-fluorophenoxy)acetamide is a synthetic acetamide derivative featuring a benzyl group attached to the nitrogen atom and a 4-fluorophenoxy moiety at the 2-position of the acetamide backbone.
Properties
Molecular Formula |
C15H14FNO2 |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
N-benzyl-2-(4-fluorophenoxy)acetamide |
InChI |
InChI=1S/C15H14FNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |
InChI Key |
SVMPYJCAUPFKLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)F |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Substituent Position and Electronic Effects: The 4-fluorophenoxy group in the target compound provides moderate electronegativity, influencing hydrogen bonding and membrane permeability. Comparatively, the 4-chloro analogue () may exhibit stronger electron-withdrawing effects but lower bioavailability due to increased molecular weight and steric hindrance .
Biological Activity Correlations: Tetrahydroisoquinoline derivatives () demonstrate that bulky substituents (e.g., 3,4-dimethoxyphenyl, piperidinyl-ethoxy) enhance receptor selectivity. For example, compound 20 (Table 1) showed potent orexin-1 receptor antagonism due to its extended hydrophobic side chain . Sulfur-containing analogues (e.g., thioacetamides in ) exhibit improved metabolic stability compared to oxygen-based ethers, though they may reduce solubility .
Synthetic Routes and Yields: Alkylation and nucleophilic substitution are common strategies. Phase-transfer catalysis () improved benzylation efficiency in toluene, suggesting solvent and catalyst choice critically impact yields .
Pharmacological and Toxicity Profiles
- Nitroheterocyclic Analogues: Benznidazole (N-benzyl-2-(2-nitroimidazolyl)acetamide, ) shares the N-benzylacetamide backbone but incorporates a nitroimidazole ring. While effective against Trypanosoma cruzi, it causes severe side effects (e.g., agranulocytosis, neuropathy) due to nitro group toxicity. This highlights the advantage of non-nitro derivatives like N-benzyl-2-(4-fluorophenoxy)acetamide in reducing adverse effects .
- Anti-inflammatory Potential: Indole-acetamide hybrids () with chloro and methoxy substituents showed COX-2 inhibition (IC₅₀ ~4.7 μM), suggesting that fluorophenoxy variants may similarly target inflammatory pathways .
Physicochemical Properties
- NMR and Spectral Data :
- The target compound’s ¹H NMR would likely show resonances for the benzyl (δ ~4.5 ppm, CH₂), fluorophenyl (δ ~6.8–7.2 ppm, aromatic H), and acetamide (δ ~2.1 ppm, CH₂CO) groups, similar to analogues in and .
- IR spectra of imidazolone-containing analogues () revealed carbonyl stretches at 1747 cm⁻¹ (amide) and 1669 cm⁻¹ (imidazolone), which could guide characterization of the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
